PG 01 PG 01 PG-01 CFTR mutations are responsible for cystic fibrosis. The most common mutation is ΔF508, but many others exist. Drugs which can correct channel function of a broad range of CFTR mutants are most desirable for clinical development. PG-01 is a potentiator of ΔF508 (Ka 70 nM) as well as mutants G551D and G1349D (Ka 1100 and 40 nM, respectively). Its broad spectrum may make it more desirable than more mutant-specific CFTR correctors.
Brand Name: Vulcanchem
CAS No.: 853138-65-5
VCID: VC0539328
InChI: InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
Molecular Formula: C28H29N3O2
Molecular Weight: 439.5 g/mol

PG 01

CAS No.: 853138-65-5

Cat. No.: VC0539328

Molecular Formula: C28H29N3O2

Molecular Weight: 439.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PG 01 - 853138-65-5

Specification

Description PG-01 CFTR mutations are responsible for cystic fibrosis. The most common mutation is ΔF508, but many others exist. Drugs which can correct channel function of a broad range of CFTR mutants are most desirable for clinical development. PG-01 is a potentiator of ΔF508 (Ka 70 nM) as well as mutants G551D and G1349D (Ka 1100 and 40 nM, respectively). Its broad spectrum may make it more desirable than more mutant-specific CFTR correctors.
CAS No. 853138-65-5
Molecular Formula C28H29N3O2
Molecular Weight 439.5 g/mol
IUPAC Name 2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33)
Standard InChI Key PQAYCXMQTUEDRD-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator